フラボカウィン b

概要

説明

フラボカワインBは、カバ植物(Piper methysticum)に自然に存在するカルコンです。 抗癌、抗炎症、抗マラリアなどの多様な生物活性で知られています 。 その治療の可能性から、フラボカワインBはさまざまな病気の治療に有望視されていますが、その生体利用率の低さと水溶性の低さが、その応用を制限しています .

科学的研究の応用

作用機序

フラボカワインBは、さまざまな分子標的と経路を通じてその効果を発揮します。

抗癌活性: 細胞周期調節タンパク質の発現を調節し、カスパーゼ経路を活性化することにより、癌細胞の細胞周期停止とアポトーシスを誘導します.

抗炎症活性: 核因子-κB(NF-κB)とマイトジェン活性化プロテインキナーゼ(MAPK)経路の活性化を抑制することにより、プロ炎症性サイトカインとメディエーターの産生を阻害します.

抗マラリア活性: マラリア原虫のライフサイクルを妨げます.

類似化合物の比較

フラボカワインBは、カバ植物で見られる3つのフラボカワインの1つであり、他の2つはフラボカワインAとフラボカワインCです 。 これらの化合物は、類似したカルコン骨格を共有していますが、側鎖と生物活性は異なります 。 フラボカワインBは、フラボカワインAとCと比較して、癌細胞株の治療に効果的です 。 さらに、フラボカワインBは、独特の鎮痛および抗炎症特性を示します .

類似化合物

フラボカワインA: 抗癌および抗炎症特性を持つ別のカルコン。

フラボカワインC: 抗癌活性で知られていますが、フラボカワインBほど効果的ではありません.

生化学分析

Biochemical Properties

Flavokawain B plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to induce oxidative stress and deplete reduced glutathione (GSH) levels . Additionally, Flavokawain B inhibits IKK activity, leading to the blockade of NF-κB transcription and activation of mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK . These interactions highlight the compound’s potential in modulating cellular responses and signaling pathways.

Cellular Effects

Flavokawain B exerts significant effects on various cell types and cellular processes. It has been demonstrated to induce cell cycle arrest in several cancer cell lines, making it a potent anticancer agent . Furthermore, Flavokawain B influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit NF-κB transcriptional activity and activate MAPK signaling pathways, which play critical roles in cell survival, proliferation, and apoptosis .

Molecular Mechanism

The molecular mechanism of Flavokawain B involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Flavokawain B inhibits IKK activity, resulting in the blockade of NF-κB transcription . Additionally, it activates MAPK signaling pathways, including ERK, p38, and JNK, which are involved in various cellular processes such as proliferation, differentiation, and apoptosis . These molecular interactions contribute to the compound’s therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Flavokawain B change over time. Studies have shown that the compound’s stability and degradation can impact its long-term effects on cellular function. For instance, Flavokawain B undergoes biotransformation by entomopathogenic filamentous fungi, resulting in structural modifications and altered pharmacokinetic properties . These changes can influence the compound’s bioavailability and bioactivity over time.

Dosage Effects in Animal Models

The effects of Flavokawain B vary with different dosages in animal models. Studies have reported threshold effects, where low doses exhibit therapeutic benefits, while high doses may lead to toxic or adverse effects. For example, high doses of Flavokawain B have been associated with hepatotoxicity, mediated by oxidative stress and depletion of reduced glutathione (GSH) levels . These findings highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

Flavokawain B is involved in several metabolic pathways, interacting with various enzymes and cofactors. It undergoes biotransformation by entomopathogenic filamentous fungi, resulting in glycosylated derivatives with altered physicochemical and pharmacokinetic properties . These metabolic transformations can impact the compound’s bioavailability, bioactivity, and therapeutic potential.

Transport and Distribution

The transport and distribution of Flavokawain B within cells and tissues involve specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation. For instance, the attachment of a sugar unit to Flavokawain B can enhance its hydrophilicity, thereby influencing its transport and distribution within biological systems .

準備方法

合成経路と反応条件

フラボカワインBは、クラィゼン・シュミット縮合法により合成できます。この方法は、塩基の存在下で、芳香族アルデヒドと芳香族ケトンを反応させる方法です 。 反応は通常、室温などの穏やかな条件下で行われ、水酸化ナトリウムや水酸化カリウムなどの塩基によって触媒されます .

工業生産方法

フラボカワインBの工業生産には、昆虫病原糸状菌を用いた生体変換が含まれる場合があります。 これらの菌は、フラボカワインBのO-メチルグリコシル化、O-脱メチル化、水酸化を行い、物理化学的および薬物動態的特性が改善されたグリコシル化誘導体を生成します 。 この環境に優しい方法は、化合物の親水性と生体利用率を高めます .

化学反応の分析

反応の種類

フラボカワインBは、次のようなさまざまな化学反応を起こします。

酸化: フラボカワインBは酸化されて、キノンなどの酸化生成物を生成できます。

還元: この化合物は、還元されてジヒドロカルコンを生成できます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

主な生成物

酸化: キノンなどの酸化生成物。

還元: ジヒドロカルコン。

置換: グリコシル化誘導体と水酸化生成物.

類似化合物との比較

Flavokawain B is one of three flavokawains identified in the kava plant, the others being flavokawain A and flavokawain C . These compounds share a similar chalcone backbone but differ in their side chains and biological activities . Flavokawain B is more effective in treating cancer cell lines compared to flavokawain A and C . Additionally, flavokawain B exhibits unique antinociceptive and anti-inflammatory properties .

Similar Compounds

Flavokawain A: Another chalcone with anticancer and anti-inflammatory properties.

Flavokawain C: Known for its anticancer activity but less effective than flavokawain B.

特性

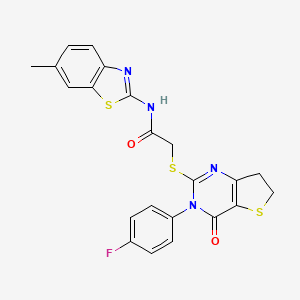

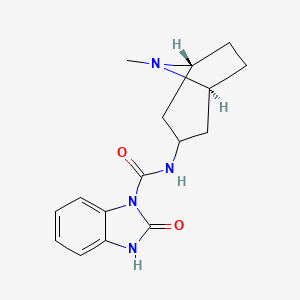

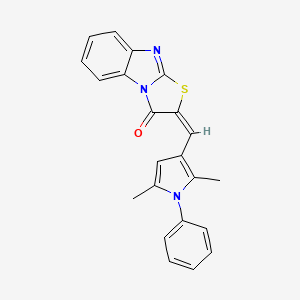

IUPAC Name |

(E)-1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-20-13-10-15(19)17(16(11-13)21-2)14(18)9-8-12-6-4-3-5-7-12/h3-11,19H,1-2H3/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKQLSQLKXBHUSO-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)C=CC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C(=C1)OC)C(=O)/C=C/C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601028794 | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1775-97-9, 76554-24-0 | |

| Record name | Flavokawain B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1775-97-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Flavokawain B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001775979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CHALCONE,6-DIMETHYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51351 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (E)-1-(2-Hydroxy-4,6-dimethoxyphenyl)-3-phenylprop-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028794 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLAVOKAWAIN B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9WC6SM4UQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | 2'-Hydroxy-4',6'-dimethoxychalcone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033691 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(3-methoxyphenyl)-10-(3-morpholin-4-ylpropyl)-11-sulfanylidene-5-thia-1,10-diazatricyclo[6.3.0.02,6]undeca-2(6),3,7-trien-9-one](/img/structure/B1672695.png)